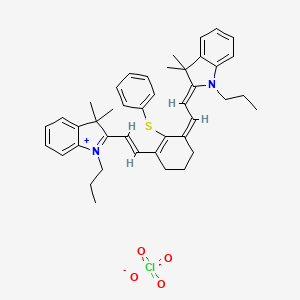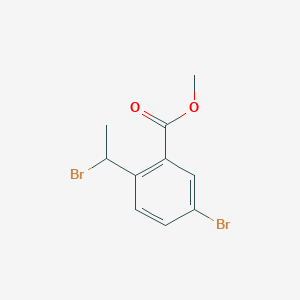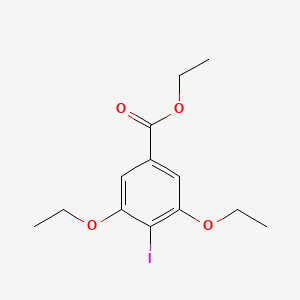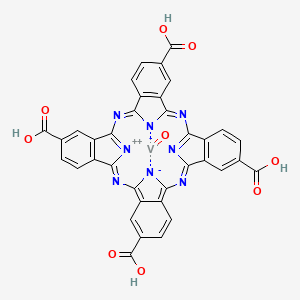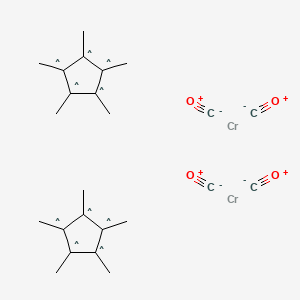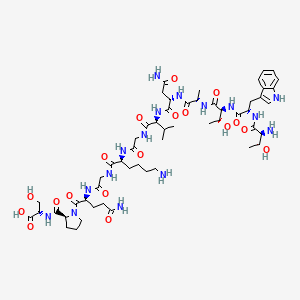
Thrombin B-Chain (147-158) (human)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thrombin B-Chain (147-158) (human) is a dodecapeptide corresponding to amino acids 147-158 of the B-chain of human thrombin. Thrombin is a serine protease enzyme that plays a crucial role in the coagulation cascade, converting fibrinogen to fibrin, which forms blood clots. The B-chain of thrombin is essential for its proper function and interaction with other molecules.
Synthetic Routes and Reaction Conditions:
Solid-Phase Peptide Synthesis (SPPS): This is the most common method for synthesizing peptides. The process involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The B-chain (147-158) can be synthesized using standard Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) chemistry.
Reagents and Conditions: Common reagents include coupling agents like HBTU (O-Benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIEA (Diisopropylethylamine), along with solvents like DMF (Dimethylformamide) and DCM (Dichloromethane).
Industrial Production Methods:
Large-Scale Synthesis: Industrial production often involves automated peptide synthesizers to handle large-scale synthesis. The process is optimized for efficiency and yield, with rigorous quality control to ensure the purity of the final product.
Types of Reactions:
Oxidation and Reduction: Peptides can undergo oxidation (e.g., formation of disulfide bridges) and reduction (e.g., breaking of disulfide bridges).
Substitution Reactions: Amino acids within the peptide can be chemically modified through substitution reactions.
Common Reagents and Conditions:
Oxidation: Iodine or hydrogen peroxide can be used to oxidize cysteine residues.
Reduction: Reducing agents like DTT (Dithiothreitol) or TCEP (Tris(2-carboxyethyl)phosphine) are commonly used.
Substitution: Various reagents can be used depending on the specific modification desired, such as acylation or phosphorylation.
Major Products Formed:
Oxidation Products: Disulfide-linked peptides.
Reduction Products: Reduced cysteine residues.
Substitution Products: Modified amino acids with different functional groups.
科学的研究の応用
Chemistry: Thrombin B-Chain (147-158) is used in studying protein-protein interactions and the structural analysis of thrombin. Biology: It is utilized in research to understand the mechanisms of blood coagulation and thrombosis. Medicine: The peptide is used in developing anticoagulant therapies and diagnostic tools for clotting disorders. Industry: It serves as a reference standard in pharmaceutical testing and quality control.
作用機序
Thrombin B-Chain (147-158) inhibits thrombin binding to thrombomodulin, a key step in the regulation of blood clotting. By interfering with this interaction, it modulates the activity of thrombin and affects the coagulation cascade. The molecular targets include thrombin itself and thrombomodulin, with pathways involving the regulation of fibrin formation and clot stabilization.
類似化合物との比較
Thrombin A-Chain: Another part of the thrombin molecule, but with different amino acid sequence and function.
Fibrinogen: A glycoprotein involved in clot formation, but with a different structure and function compared to thrombin.
Uniqueness: Thrombin B-Chain (147-158) is unique in its specific sequence and its role in inhibiting thrombin-thrombomodulin interaction, which is not shared by other thrombin fragments or similar proteins.
特性
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]acetyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H84N16O18/c1-25(2)43(51(84)61-23-40(76)63-32(13-8-9-17-55)46(79)60-22-41(77)64-33(15-16-38(56)74)53(86)70-18-10-14-37(70)49(82)67-36(24-71)54(87)88)68-48(81)35(20-39(57)75)65-45(78)26(3)62-52(85)44(28(5)73)69-47(80)34(66-50(83)42(58)27(4)72)19-29-21-59-31-12-7-6-11-30(29)31/h6-7,11-12,21,25-28,32-37,42-44,59,71-73H,8-10,13-20,22-24,55,58H2,1-5H3,(H2,56,74)(H2,57,75)(H,60,79)(H,61,84)(H,62,85)(H,63,76)(H,64,77)(H,65,78)(H,66,83)(H,67,82)(H,68,81)(H,69,80)(H,87,88)/t26-,27+,28+,32-,33-,34-,35-,36-,37-,42-,43-,44-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKCXQMYPWXSLIZ-PSRDDEIFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)NC(CO)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(C(C)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CO)C(=O)O)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H84N16O18 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1245.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
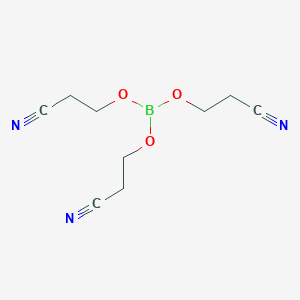
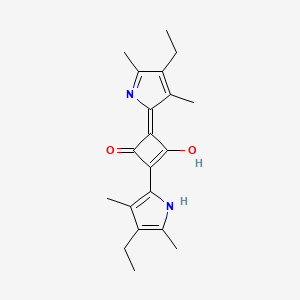
![1-(4,6-dichloro-5-fluoropyrimidin-2-yl)-6-fluoro-2-methyl-1H-benzo[d]imidazole](/img/structure/B1518395.png)
![4,7-Dibromo-5,6-difluoro-2-octyl-2H-benzo[d][1,2,3]triazole](/img/structure/B1518399.png)
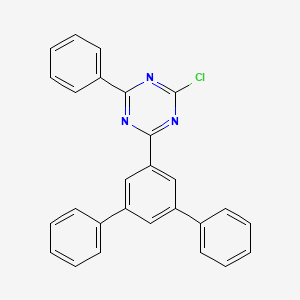
![N-[4-(4-dibenzofuranyl)phenyl]-2-aminobiphenyl](/img/structure/B1518405.png)
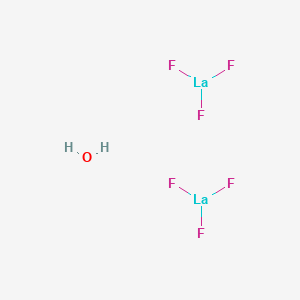
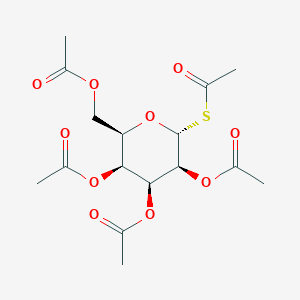
![2-[(Z)-(5-methyl-4-pentylpyrrol-2-ylidene)methyl]-5-(1H-pyrrol-2-yl)-1,2-dihydropyrrol-3-one](/img/structure/B1518420.png)
